4-Ethynyl-3,5-difluorobenzenamine
Overview
Description
4-Ethynyl-3,5-difluorobenzenamine is an organic compound with the molecular formula C8H5F2N. It has a molecular weight of 153.13 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Ethynyl-3,5-difluorobenzenamine consists of a benzene ring substituted with ethynyl and amino groups at the 4th and 3rd positions, respectively, and two fluorine atoms at the 3rd and 5th positions .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Pathways : A study by Trachsel (2003) developed an efficient pathway for the preparation of a compound related to 4-ethynyl-3,5-difluorobenzenamine, demonstrating the ethynyl moiety's introduction through a Pd-catalyzed Sonogashira reaction (Trachsel, 2003).
Crystal Engineering : Dai et al. (2004) explored the crystal structures of several para-substituted ethynylbenzene derivatives, including those similar to 4-ethynyl-3,5-difluorobenzenamine, focusing on intermolecular hydrogen bonding and molecular packing (Dai et al., 2004).
Molecular Structure Analysis : Csákvárí and Hargittai (1992) investigated the molecular structures of difluorobenzenamine compounds, which are structurally related to 4-ethynyl-3,5-difluorobenzenamine, using gas-phase electron diffraction, revealing significant angular ring deformation influenced by substituents (Csákvárí & Hargittai, 1992).
Chemical Reactivity and Applications
Chemodosimeter Development : Rao et al. (2010) synthesized a BODIPY derivative with ethynylfluorobenzene, similar to 4-ethynyl-3,5-difluorobenzenamine, used as a selective chemodosimeter for fluoride ion detection, demonstrating its application in selective sensing (Rao et al., 2010).
Single Molecule Junction Studies : Liang et al. (2016) prepared diazonium grafted oligo(phenylene ethynylene) monolayers from compounds including 4-ethynyl-3,5-difluorobenzenamine for single molecule conductance studies, highlighting its potential in molecular electronics (Liang et al., 2016).
Catalysis in Organic Synthesis : A study by Sekerová et al. (2019) discussed the use of terminal alkynes like 4-ethynyl-3,5-difluorobenzenamine as catalysts for acetalization and esterification, demonstrating its utility in facilitating chemical reactions (Sekerová et al., 2019).
Synthesis of Radioligands : Siméon et al. (2012) synthesized radioligands using precursors similar to 4-ethynyl-3,5-difluorobenzenamine for imaging metabotropic glutamate receptors in the brain, showcasing its application in neuroimaging (Siméon et al., 2012).
Fluorescence Studies and Dendrimer Synthesis : Herrmann et al. (2001) synthesized polyphenylene dendrimers with a luminescent core, using ethynyl-substituted compounds similar to 4-ethynyl-3,5-difluorobenzenamine, for fluorescence studies and potential applications in material science (Herrmann et al., 2001).
properties
IUPAC Name |
4-ethynyl-3,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-6-7(9)3-5(11)4-8(6)10/h1,3-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBNOIVBCZQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-3,5-difluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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